molecular formula C20H24N2O4 B15076884 Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-31-6

Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-

Cat. No.: B15076884
CAS No.: 104209-31-6
M. Wt: 356.4 g/mol
InChI Key: JYFHRGNXCXTTBR-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes acetamide groups linked by a butanediyl bis(oxy-4,1-phenylene) backbone. Its molecular formula is C24H26N2O4, and it has a molecular weight of 406.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 4-nitrophenol to form 1,4-butanediylbis(oxy-4-nitrophenyl). This intermediate is then reduced to 1,4-butanediylbis(oxy-4-aminophenyl) using a reducing agent such as hydrogen in the presence of a palladium catalyst. Finally, the aminophenyl derivative is reacted with acetic anhydride to yield the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of protein-protein interactions or disruption of cellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N’-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

104209-31-6

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-[4-(4-acetamidophenoxy)butoxy]phenyl]acetamide

InChI

InChI=1S/C20H24N2O4/c1-15(23)21-17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JYFHRGNXCXTTBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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